molecular formula C20H27NS B12057646 (1R,4aS,10aR)-7-Isopropyl-1-isothiocyanato-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene CAS No. 784213-51-0

(1R,4aS,10aR)-7-Isopropyl-1-isothiocyanato-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene

Cat. No.: B12057646
CAS No.: 784213-51-0
M. Wt: 313.5 g/mol
InChI Key: LKPKIJGOKZTHAA-VAMGGRTRSA-N
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Description

(1R,4aS,10aR)-7-Isopropyl-1-isothiocyanato-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene: is a complex organic compound with significant interest in various scientific fields. This compound is known for its unique structural features, including an isothiocyanate group, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4aS,10aR)-7-Isopropyl-1-isothiocyanato-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene typically involves multiple steps, starting from simpler precursors. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(1R,4aS,10aR)-7-Isopropyl-1-isothiocyanato-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products

Scientific Research Applications

(1R,4aS,10aR)-7-Isopropyl-1-isothiocyanato-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,4aS,10aR)-7-Isopropyl-1-isothiocyanato-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene involves its interaction with specific molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function . This reactivity underlies its potential therapeutic effects and utility as a biochemical tool.

Properties

CAS No.

784213-51-0

Molecular Formula

C20H27NS

Molecular Weight

313.5 g/mol

IUPAC Name

(1R,4aS,10aR)-1-isothiocyanato-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene

InChI

InChI=1S/C20H27NS/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(17,3)10-5-11-20(18,4)21-13-22/h6,8,12,14,18H,5,7,9-11H2,1-4H3/t18-,19-,20-/m1/s1

InChI Key

LKPKIJGOKZTHAA-VAMGGRTRSA-N

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)N=C=S)C

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)N=C=S)C

Origin of Product

United States

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